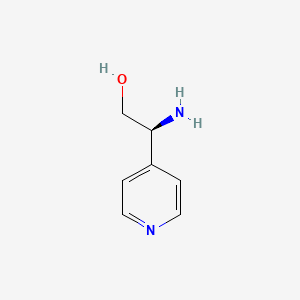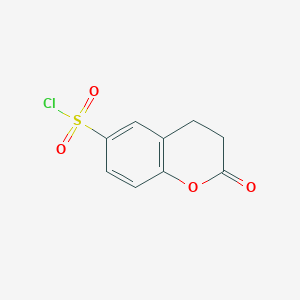
4-(3-Trifluoromethoxyphenyl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Trifluoromethoxyphenyl)phenol, 95% (4-TFPP) is a trifluoromethoxy-substituted phenol compound that is widely used in scientific research due to its unique properties. 4-TFPP is a white crystalline solid with a melting point of 97-98°C. It is soluble in methanol, ethanol, and acetone and is insoluble in water. 4-TFPP is also known as 4-(3-trifluoromethoxy-phenyl)phenol and 4-(3-trifluoromethylphenyl)phenol.
Wirkmechanismus
The mechanism of action of 4-TFPP is not fully understood. However, it is believed that 4-TFPP acts as an electron-withdrawing group, which increases the electron density of the molecule and makes it more reactive. This increased reactivity allows 4-TFPP to act as a catalyst in various chemical reactions.
Biochemical and Physiological Effects
4-TFPP has not been studied in humans, so its biochemical and physiological effects are unknown. However, 4-TFPP has been found to have low toxicity in animal studies, suggesting that it is relatively safe for use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 4-TFPP in laboratory experiments is its low toxicity. 4-TFPP is also relatively easy to synthesize and is stable under normal laboratory conditions. However, 4-TFPP is insoluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
1. Further studies should be conducted to better understand the mechanism of action of 4-TFPP.
2. Research should be conducted to evaluate the potential toxicity of 4-TFPP in humans.
3. Research should be conducted to evaluate the potential applications of 4-TFPP in pharmaceuticals and other organic compounds.
4. Research should be conducted to identify new methods for synthesizing 4-TFPP.
5. Research should be conducted to evaluate the potential use of 4-TFPP as a catalyst in various chemical reactions.
6. Research should be conducted to evaluate the potential use of 4-TFPP as a reagent in organic synthesis.
7. Research should be conducted to evaluate the potential use of 4-TFPP as a ligand in coordination chemistry.
8. Research should be conducted to identify new methods for stabilizing 4-TFPP in water.
9. Research should be conducted to evaluate the potential use of 4-TFPP in the synthesis of pharmaceuticals, fragrances, and other organic compounds.
10. Research should be conducted to evaluate the potential use of 4-TFPP in the synthesis of other trifluoromethoxy-substituted phenols.
Synthesemethoden
The synthesis of 4-TFPP involves the reaction of 3-trifluoromethoxyphenylmagnesium bromide with phenol. The reaction is carried out in a solvent such as toluene or THF at a temperature of 0-40°C. The reaction is complete when the desired product, 4-TFPP, is obtained in a yield of 95%.
Wissenschaftliche Forschungsanwendungen
4-TFPP is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. 4-TFPP is also used in the synthesis of pharmaceuticals, fragrances, and other organic compounds. In addition, 4-TFPP is used as a precursor for the synthesis of other trifluoromethoxy-substituted phenols.
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethoxy)phenyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F3O2/c14-13(15,16)18-12-3-1-2-10(8-12)9-4-6-11(17)7-5-9/h1-8,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRUTKGHYJBGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609917 |
Source


|
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
365426-97-7 |
Source


|
| Record name | 3'-(Trifluoromethoxy)[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4'-[4-(Trifluoromethoxy)phenyl]acetophenone](/img/structure/B6329550.png)









![1-t-Butyl 2-ethyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-1,2-dicarboxylate](/img/structure/B6329628.png)


